N1-(4-methoxyphenyl)-2-(4-pyridylcarbonyl)hydrazine-1-carbothioamide
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-(pyridine-4-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-20-12-4-2-11(3-5-12)16-14(21)18-17-13(19)10-6-8-15-9-7-10/h2-9H,1H3,(H,17,19)(H2,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRQOXHJHWNPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenyl)-2-(4-pyridylcarbonyl)hydrazine-1-carbothioamide typically involves the reaction of 4-methoxyaniline with pyridine-4-carbonyl isothiocyanate. The reaction is usually carried out in a suitable solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(4-methoxyphenyl)-2-(4-pyridylcarbonyl)hydrazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and development.
Antimicrobial Properties
Research indicates that compounds with similar structures to N1-(4-methoxyphenyl)-2-(4-pyridylcarbonyl)hydrazine-1-carbothioamide demonstrate notable antimicrobial activity. For instance, derivatives of hydrazine compounds have been shown to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at varying minimum inhibitory concentrations (MICs) .
Anticancer Potential
Studies have suggested that hydrazine derivatives can possess cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells while sparing normal cells. This selective cytotoxicity has been documented in compounds with structural similarities to this compound, indicating its potential as an anticancer agent .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor, targeting enzymes relevant to disease progression, such as those involved in metabolic pathways associated with cancer and neurodegenerative diseases. Similar compounds have been noted for their ability to inhibit acetylcholinesterase, which is crucial for neurotransmitter regulation .
Antimicrobial Activity Study
In a comparative study, various hydrazone derivatives were synthesized and tested against common pathogens. The results indicated that certain modifications to the benzene ring significantly enhanced antimicrobial efficacy .
| Compound Structure | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 128 | Moderate |
| Related Hydrazone A | 64 | High |
| Related Hydrazone B | 256 | Low |
Anticancer Evaluation
A series of hydrazine derivatives were evaluated for their cytotoxic effects on human cancer cell lines (HCT-116, MCF-7, HeLa). The findings revealed that modifications to the substituent groups on the hydrazine significantly impacted the cytotoxicity levels .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 15 |
| Compound C | MCF-7 | 10 |
| Compound D | HeLa | 20 |
Mechanism of Action
The mechanism of action of N1-(4-methoxyphenyl)-2-(4-pyridylcarbonyl)hydrazine-1-carbothioamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and pyridine moieties could influence its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares the target compound with structurally related hydrazinecarbothioamides:
Key Observations:
- Bioactivity: TSC1 exhibits notable antifungal activity, suggesting that the thiosemicarbazone scaffold with aromatic substituents is critical for antimicrobial effects. The target compound’s pyridylcarbonyl group may enhance binding to metalloenzymes or DNA.
- Synthetic Routes : Cyclization (e.g., triazole formation in ) and electrochemical methods (e.g., palladacycle synthesis in ) are common for such derivatives. The target compound likely requires acylation of hydrazinecarbothioamide with 4-pyridylcarbonyl chloride.
- Coordination Chemistry : Ethylidene and pyridylcarbonyl groups (as in ) enable metal complexation, which is relevant for antitumor applications.
Antifungal Activity:
- TSC1 : MIC = 4 µg/mL against Candida albicans, attributed to the p-tolyl hydrazono group enhancing membrane penetration.
- Target Compound : The 4-pyridylcarbonyl group may improve solubility and target affinity compared to TSC1’s alkylidene substituents.
Antitumor Potential:
- Compound 8a : IC₅₀ = 12 µM against breast cancer (MCF-7) cells, linked to the sulfonyl-quinoxaline moiety’s PARP-1 inhibition.
- Pyridylcarbonyl Analogs : Pyridine derivatives often show kinase inhibitory activity, suggesting the target compound may target similar pathways.
Enzyme Inhibition:
Thermodynamic and Spectroscopic Comparisons
- Protonation Constants : TSC1 exhibits pKa values of 3.2 (thione sulfur) and 7.8 (hydrazine nitrogen), critical for pH-dependent speciation and bioavailability.
- X-ray Crystallography : TSC2 crystallizes in space group P2₁/c with β = 94.5°, while TSC3 adopts a similar structure with extended aromatic stacking. The target compound’s planarity may favor similar packing.
Biological Activity
N1-(4-methoxyphenyl)-2-(4-pyridylcarbonyl)hydrazine-1-carbothioamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, structural characteristics, and biological activities, supported by relevant research findings and case studies.
1. Synthesis and Structural Characterization
The synthesis of this compound involves the reaction of 4-methoxyphenyl hydrazine with 4-pyridinecarboxaldehyde. The compound can be characterized using various spectroscopic techniques such as IR and NMR spectroscopy.
Key Spectroscopic Data
- IR Spectrum : Characteristic absorption bands for NH groups and aromatic C=C bonds.
- NMR Spectrum : Distinct chemical shifts indicating the presence of methyl, methoxy, and hydrazine groups.
2.1 Antimicrobial Activity
Research indicates that derivatives of hydrazine compounds, including this compound, exhibit antimicrobial properties. A study conducted on related compounds showed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition .
2.2 Antitubercular Activity
The compound has been evaluated against Mycobacterium tuberculosis and non-tuberculous mycobacteria, showing potential as an antimycobacterial agent. The minimum inhibitory concentrations (MIC) were determined, with some derivatives exhibiting activity comparable to established antitubercular drugs .
Case Study 1: Inhibition Studies
A series of hydrazone derivatives were synthesized and tested for their inhibitory effects on AChE and BuChE. The results indicated that certain structural modifications significantly enhanced their inhibitory potency compared to the parent compounds .
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Parent Hydrazide | 56.10 | - |
| Derivative 1 | 27.04 | 58.01 |
| Derivative 2 | 106.75 | 277.48 |
Case Study 2: Antimycobacterial Screening
In vitro testing against various strains of Mycobacterium revealed that some derivatives had lower MIC values than traditional treatments, indicating their potential as new therapeutic agents in treating tuberculosis .
4. Conclusion
This compound exhibits promising biological activities, particularly as an antimicrobial and antitubercular agent. The structure-activity relationship studies underscore the importance of specific functional groups in enhancing biological efficacy. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
Q & A
Basic: What is the standard synthetic route for N1-(4-methoxyphenyl)-2-(4-pyridylcarbonyl)hydrazine-1-carbothioamide?
Methodological Answer:
The compound is synthesized via condensation of 4-methoxy phenyl isothiocyanate (10.00 mmol) with isonicotinohydrazide (10.00 mmol) in ethanol under reflux at 333 K for 6 hours. The reaction mixture is cooled to yield a white precipitate, which is filtered and washed with a 50:50 water-ether mixture. Key parameters include equimolar reactant ratios, ethanol as the solvent, and reflux conditions to drive the reaction to completion .
| Reaction Parameter | Value/Condition |
|---|---|
| Reactants | 1:1 molar ratio |
| Solvent | Ethanol |
| Temperature | 333 K (reflux) |
| Time | 6 hours |
| Purification | Water-ether wash (50:50) |
Basic: How can spectroscopic techniques confirm the structure of the compound?
Methodological Answer:
- FT-IR Spectroscopy :
- ¹H NMR :
Advanced: How to optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Catalysis : Explore Co(II) acetate (as in ) or other transition-metal catalysts to accelerate cyclization .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) instead of precipitation for higher purity .
- Reaction Monitoring : Employ TLC or in-situ IR to track reaction progress and minimize byproducts .
Advanced: What are the challenges in crystallizing this compound and how to address them?
Methodological Answer:
- Challenges : Low solubility in common solvents, tendency to form amorphous solids.
- Solutions :
- Use slow evaporation with mixed solvents (e.g., ethanol-DMSO) to grow single crystals.
- Apply SHELX software for structure refinement, especially for handling twinned data or high-resolution datasets .
- Example: In , derivatives crystallized in the orthorhombic Pbca space group with eight molecules per unit cell, requiring precise temperature control during crystallization.
Basic: What biological activities have been reported for this compound?
Methodological Answer:
- Antimicrobial Activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via disk diffusion assays .
- Enzyme Inhibition : Acts as a DPP-4 inhibitor (IC₅₀ values in µM range) for diabetes research, validated via enzymatic assays .
- Antioxidant Properties : Metal complexes (e.g., Cu(II), Ni(II)) show radical scavenging in DPPH assays .
Advanced: How to design metal complexes using this compound and analyze their properties?
Methodological Answer:
- Synthesis : React the ligand with metal salts (e.g., Pd(II), Ni(II)) in acetonitrile under electrochemical oxidation (e.g., 0.5 V vs. Ag/AgCl) to form homoleptic complexes like [Pd₄L₄] .
- Characterization :
Advanced: How to resolve contradictions in spectral data during characterization?
Methodological Answer:
- Case Study : Discrepancies in NH stretching frequencies (e.g., 3234 vs. 3271 cm⁻¹) may arise from tautomerism (thione-thiol equilibrium).
- Resolution :
Basic: What are the key steps in purifying the synthesized compound?
Methodological Answer:
Precipitation : Cool the reaction mixture to 273 K to induce crystallization.
Washing : Use a 50:50 water-ether mixture to remove unreacted starting materials .
Recrystallization : Dissolve crude product in hot ethanol, then filter through Celite® to remove insoluble impurities .
Advanced: What computational methods assist in studying the compound's bioactivity?
Methodological Answer:
- Molecular Docking : Use MOE software to predict binding affinity with target proteins (e.g., DPP-4 active site). Key residues: Glu205, Arg125 .
- Pharmacokinetics : Calculate ADMET properties (e.g., logP, PSA) via Molinspiration to assess drug-likeness .
- MD Simulations : Run 100-ns trajectories to evaluate complex stability in aqueous environments .
Advanced: How to evaluate the tautomeric behavior of the compound using spectroscopic data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
